5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
GPR109 receptor agonist-2 is a compound that targets the hydroxycarboxylic acid receptor 2, also known as GPR109A. This receptor is a G-protein-coupled receptor that is activated by nicotinic acid and butyrate. GPR109 receptor agonist-2 has been studied for its potential therapeutic effects in various diseases, including cardiovascular diseases, metabolic disorders, and inflammatory conditions .
Mechanism of Action
Target of Action
The primary targets of 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid are currently unknown. Pyrazole derivatives, the class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this specific compound remains to be elucidated .
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected
Result of Action
As a pyrazole derivative, it may share some of the biological activities common to this class of compounds, such as anti-inflammatory, anticancer, and antidiabetic effects . .
Biochemical Analysis
Biochemical Properties
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit D-amino acid oxidase (DAO), protecting cells from oxidative stress induced by D-Serine . This interaction is crucial as it helps in preventing formalin-induced tonic pain. The compound’s ability to inhibit specific enzymes highlights its potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of D-amino acid oxidase (DAO) reduces oxidative stress in cells, thereby protecting them from damage . This protective effect is vital for maintaining cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing reactions that produce harmful oxidative byproducts . This inhibition not only protects cells from oxidative damage but also modulates gene expression related to oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of D-amino acid oxidase (DAO), resulting in long-term protection against oxidative stress . The stability and degradation rate of the compound can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including potential damage to liver and kidney tissues. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO), influencing metabolic flux and metabolite levels . The compound’s inhibition of DAO affects the metabolism of D-amino acids, leading to changes in cellular oxidative stress levels and overall metabolic balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell determines its ability to interact with target enzymes and proteins, thereby influencing its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR109 receptor agonist-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of GPR109 receptor agonist-2 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
GPR109 receptor agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures and under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of GPR109 receptor agonist-2 may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms with altered chemical properties .
Scientific Research Applications
GPR109 receptor agonist-2 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
GPR109 receptor agonist-2 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the hydroxycarboxylic acid receptor 2. Similar compounds include:
Nicotinic acid: A naturally occurring compound that also activates the hydroxycarboxylic acid receptor 2 but with different pharmacokinetic properties.
Butyrate: A short-chain fatty acid that activates the receptor with lower affinity compared to GPR109 receptor agonist-2.
Other GPR109 receptor agonists: Various synthetic agonists that have been developed to target the hydroxycarboxylic acid receptor 2 with varying degrees of potency and selectivity.
GPR109 receptor agonist-2 stands out due to its higher potency and selectivity, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNJGDMJKJLUGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901245494 | |
Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957129-38-3 | |
Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=957129-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901245494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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